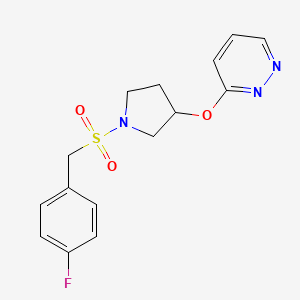
3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a chemical compound with the molecular formula C15H16FN3O3S and a molecular weight of 337.37.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group can be achieved using sulfonyl chlorides in the presence of a base.
Coupling with Pyridazine: The final step involves coupling the sulfonylated pyrrolidine with pyridazine, possibly through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological properties make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique properties may be leveraged in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The exact mechanism of action for 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group and pyridazine ring may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine
- Other pyrrolidine and pyridazine derivatives
Uniqueness
What sets 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine apart is its unique combination of a pyrrolidine ring, sulfonyl group, and pyridazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-13-5-3-12(4-6-13)11-23(20,21)19-9-7-14(10-19)22-15-2-1-8-17-18-15/h1-6,8,14H,7,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMVSDXPLGIBBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)
![2-[2-[4-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2405684.png)
![N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride](/img/structure/B2405685.png)
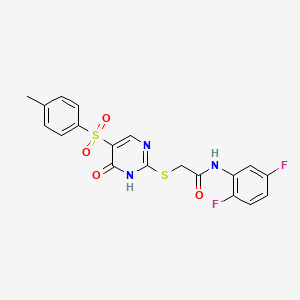
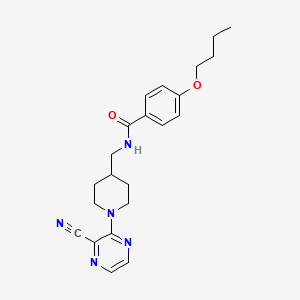
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)
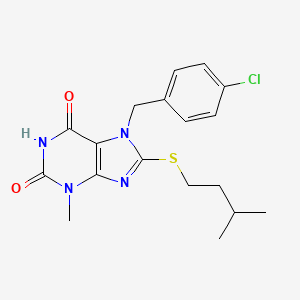
![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2405699.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)
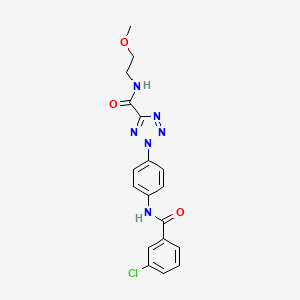
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)
